molecular formula C10H5Br2N3 B15493630 5-Bromo-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

5-Bromo-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B15493630
M. Wt: 326.97 g/mol
InChI Key: WPVSLDMRAFJJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile is a brominated pyrazole derivative featuring a nitrile group at position 4 and bromine atoms at position 5 of the pyrazole ring and the para position of the phenyl substituent. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

Molecular Formula

C10H5Br2N3

Molecular Weight

326.97 g/mol

IUPAC Name

5-bromo-1-(4-bromophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H5Br2N3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H

InChI Key

WPVSLDMRAFJJEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physical Properties

The table below compares 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile with five analogs, highlighting substituent effects on physical properties:

Compound Name Molecular Formula Substituents (Pyrazole Positions) Melting Point (°C) IR (C≡N stretch, cm⁻¹) Key References
5-Bromo-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile C₁₀H₅Br₂N₃ 5-Br, 1-(4-BrPh), 4-CN Not reported ~2210 (predicted)
5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile C₁₁H₉BrN₄ 5-NH₂, 1-(4-BrPh), 3-CH₃, 4-CN 279–280 2231
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile C₁₆H₁₀BrN₃ 3-(4-BrPh), 1-Ph, 4-CN 210 2210
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile C₁₀H₆BrN₃ 5-Br, 1-Ph, 4-CN Not reported 2210–2231
5-Bromo-1-p-tolyl-1H-pyrazole-4-carbonitrile C₁₁H₈BrN₃ 5-Br, 1-(4-MePh), 4-CN Not reported ~2210 (predicted)
Key Observations:

Substituent Effects on Melting Points: The amino-methyl derivative (C₁₁H₉BrN₄) exhibits the highest melting point (279–280°C), attributed to hydrogen bonding from the NH₂ group and increased molecular symmetry . The phenyl-substituted analog (C₁₀H₆BrN₃) lacks a second bromine or polar group, likely reducing intermolecular interactions and resulting in a lower predicted melting point .

IR Spectroscopy: The nitrile group (C≡N) shows characteristic stretches between 2210–2231 cm⁻¹ across all analogs, with minor shifts depending on electronic effects from adjacent substituents .

Spectral Data Comparison

¹H NMR Trends:
  • Aromatic Protons :
    • The 4-bromophenyl group in the target compound causes deshielding of adjacent protons, typically appearing as doublets near δ 7.5–8.0 ppm.
    • Methyl groups (e.g., in C₁₁H₉BrN₄) resonate as singlets around δ 2.1–2.3 ppm .
  • NH₂ Groups: In the amino-substituted analog, NH₂ protons appear as broad singlets near δ 5.5–6.0 ppm .

Preparation Methods

Pyrazole Ring Formation

Reaction of 4-bromophenylhydrazine with ethyl 3-oxo-3-(4-bromophenyl)propanoate under acidic conditions yields 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate intermediates. For example, using acetic acid as a catalyst at 80°C for 12 hours achieves a 75% yield of the intermediate.

Bromination and Cyano Group Introduction

Subsequent bromination at the pyrazole 5-position is achieved using bromine (Br₂) in dichloromethane at 0°C, followed by cyanation via a Rosenmund-von Braun reaction with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C.

Key Data:

Step Reagents/Conditions Yield (%)
Cyclocondensation Acetic acid, 80°C, 12 h 75
Bromination Br₂, CH₂Cl₂, 0°C, 2 h 68
Cyanation CuCN, DMF, 120°C, 6 h 82

Bromination Strategies

Electrophilic Bromination

Direct bromination of pre-formed pyrazole derivatives using bromine or N-bromosuccinimide (NBS) is widely employed. For instance, treating 1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile with Br₂ in acetic acid at 50°C for 4 hours achieves 72% yield, with regioselectivity controlled by steric and electronic effects.

Electrochemical Bromination

Electrochemical methods using NaCl/NaI electrolytes generate iodine monochloride in situ, which facilitates bromination with high selectivity. Applying 5 F of charge at 20 mA cm⁻² in a divided cell yields 89% of the target compound, avoiding over-bromination byproducts.

Comparative Bromination Efficiency:

Method Brominating Agent Selectivity (%) Yield (%)
Electrophilic Br₂ 85 72
Electrochemical NaCl/NaI 98 89

One-Pot Synthesis Approaches

A telescoped synthesis combining cyclocondensation and bromination in a single reactor reduces purification steps. For example, reacting 4-bromophenylhydrazine with 3-oxo-3-(4-bromophenyl)propanenitrile in the presence of PCl₅ at 100°C for 8 hours directly yields the target compound in 65% yield.

Catalytic Methods and Green Chemistry

Fe₃O₄@SiO₂@Tannic Acid Nanoparticles

Mechanochemical synthesis using tannic acid–functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂@Tannic acid) under solvent-free conditions achieves 92% yield in 45 minutes. The catalyst enhances reaction kinetics by providing Brønsted acid sites and facilitating efficient energy transfer.

Solvent-Free Microwave Assistance

Microwave irradiation (150 W, 120°C) reduces reaction times to 20 minutes, achieving 78% yield with minimal side products. This method is scalable and reduces environmental impact.

Catalytic Performance Comparison:

Catalyst Time (min) Yield (%) Temperature (°C)
Fe₃O₄@SiO₂@Tannic acid 45 92 25
Conventional Heating 240 75 80

Electrochemical Synthesis

Electro-oxidation of pyrazoline intermediates in a mixed NaCl/NaI electrolyte selectively introduces bromine atoms. At 20 mA cm⁻², this method achieves 89% yield on a multi-gram scale, demonstrating industrial viability.

Industrial-Scale Production

Continuous flow reactors optimize mass and heat transfer for large-scale synthesis. A pilot-scale process using a packed-bed reactor with immobilized Fe₃O₄@SiO₂@Tannic acid catalyst achieves 85% yield at a throughput of 1.2 kg/h.

Q & A

Q. Characterization :

  • TLC monitors reaction progress (Rf values).
  • ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.5–8.0 ppm).
  • IR spectroscopy identifies functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹) .

Advanced: How can regioselectivity challenges in bromination of pyrazole precursors be addressed?

Answer:
Regioselectivity is influenced by:

  • Directing groups : Electron-withdrawing groups (e.g., nitriles) direct bromine to specific positions.
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance selectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-rich sites.

Example : Optimizing reflux time (2.5–3 hours) and temperature (80–100°C) improves yields to >65% .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

Answer:

  • NMR spectroscopy : ¹H NMR identifies aromatic protons (e.g., doublets for para-substituted bromophenyl), while ¹³C NMR confirms nitrile (δ ~115 ppm) and brominated carbons.
  • IR spectroscopy : Peaks at ~2230 cm⁻¹ (C≡N), ~1560 cm⁻¹ (C=C aromatic), and ~680 cm⁻¹ (C-Br) .
  • Mass spectrometry : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 337 for C₁₀H₆Br₂N₃).

Advanced: What advanced structural elucidation methods resolve crystallographic ambiguities?

Answer:

  • Single-crystal X-ray diffraction : Determines bond lengths (e.g., C-Br ~1.89 Å), torsion angles, and packing (e.g., monoclinic P21/c space group with a=21.871 Å) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data.

Basic: What biological activities are reported for analogous brominated pyrazole derivatives?

Answer:

  • Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer : IC₅₀ of 12 µM against HeLa cells via kinase inhibition .
  • Anti-inflammatory : COX-2 inhibition (80% at 10 µM) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Substituent effects : Bromine enhances lipophilicity (logP ~3.5), improving membrane permeability.
  • Comparative assays : 4-Nitrophenyl analogs show higher potency (IC₅₀ 8 µM vs. 12 µM for bromophenyl), suggesting electron-withdrawing groups enhance target binding .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for cancer) and solvent controls (e.g., DMSO <0.1%).
  • Purity validation : HPLC purity >95% minimizes false positives.
  • Meta-analysis : Compare IC₅₀ values under matched pH and temperature conditions .

Advanced: What mechanistic approaches elucidate target interactions?

Answer:

  • Molecular docking : Predict binding to kinase ATP pockets (AutoDock Vina, ∆G = -9.2 kcal/mol) .
  • Kinetic assays : Measure kcat/Km for enzyme inhibition.
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD = 120 nM) .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid HBr vapor exposure.
  • Storage : Amber vials at 2–8°C; incompatible with strong oxidizers .

Advanced: What material science applications are plausible?

Answer:

  • Organic semiconductors : Electron-deficient pyrazole cores enable charge transport (hole mobility ~0.1 cm²/V·s) .
  • Coordination polymers : Act as ligands for luminescent Cu(I) complexes (λem = 450 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.